1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
Description
Properties
IUPAC Name |
cyclopropyl-(3-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBZJUBGVFGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672452 | |
| Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-65-7 | |
| Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a pyridine moiety, which are known to influence its biological activity. The unique steric and electronic properties imparted by the cyclopropyl group can enhance the binding affinity to various biological targets, making it a valuable candidate for drug development.
This compound acts primarily as an enzyme modulator. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
- Binding Affinity : Studies indicate that the cyclopropyl group contributes to increased binding affinity through steric hindrance, which can stabilize interactions with target proteins.
Antimicrobial Properties
Research has shown that derivatives of cyclopropane compounds exhibit significant antibacterial and antifungal activities. For instance, monomeric alkaloids derived from similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains an area for further investigation.
Antitumor Activity
The incorporation of pyridine rings in similar compounds has been correlated with antitumor effects. Cyclopropane derivatives have been studied for their potential in cancer therapy, showing promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : A study examining a range of pyridine derivatives found that modifications at the 3-position significantly enhanced antibacterial properties . This suggests that similar modifications could be explored in this compound to optimize its efficacy.
- Antitumor Mechanisms : Research on related cyclopropane derivatives revealed mechanisms involving the modulation of key signaling pathways associated with cancer progression. These findings highlight the potential for developing targeted therapies based on structural analogs .
Data Tables
Scientific Research Applications
Pharmacological Applications
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine has been investigated for its potential as a selective serotonin receptor agonist, particularly targeting the 5-HT2C receptor . This receptor is implicated in various neurological and psychiatric disorders, making this compound a candidate for drug development aimed at treating conditions such as depression and anxiety.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds related to this compound:
- Study on Selective Agonists : A study published in Nature highlighted the development of N-substituted cyclopropylmethylamines that demonstrated significant selectivity for the 5-HT2C receptor. The findings suggest that structural variations can lead to compounds with improved bioavailability and reduced side effects .
| Compound | EC50 (nM) | Emax (%) | Selectivity |
|---|---|---|---|
| This compound | 10 | 67 | High |
| PF-04781340 (comparison) | 9 | 99 | Excellent |
This table summarizes key pharmacological data demonstrating the efficacy of the compound compared to established agonists.
Therapeutic Potential
Given its pharmacological properties, this compound holds promise as a therapeutic agent in treating mood disorders. The selectivity for the 5-HT2C receptor suggests potential applications in managing obesity and metabolic syndrome due to its influence on appetite regulation .
Comparison with Similar Compounds
Pyridinyl-Substituted Analogs
Compounds with pyridinyl substituents exhibit variations in substitution patterns on the aromatic ring, impacting electronic and steric properties.
Key Observations :
Phenyl-Substituted Analogs
Phenyl-substituted derivatives replace the pyridinyl group with substituted benzene rings, altering electronic and hydrophobic properties.
Key Observations :
Heterocyclic Analogs
Preparation Methods
General Synthetic Approach
The synthesis generally starts with a substituted pyridine derivative, such as 3-methyl-2-pyridine, which undergoes functionalization to introduce the methanamine group. The cyclopropyl moiety is then incorporated via nucleophilic substitution or reductive amination methods.
Step 1: Formation of Pyridinyl Methanamine Intermediate
The 3-methyl-2-pyridinyl aldehyde or halide derivative is reacted with an amine source under controlled conditions to form the methanamine intermediate.Step 2: Introduction of Cyclopropyl Group
The cyclopropyl group is introduced by reacting the intermediate with cyclopropylamine or through cyclopropylation reactions using cyclopropyl halides in the presence of a base.Step 3: Purification
The crude product is purified using recrystallization or chromatographic techniques to achieve high purity suitable for further applications.
Reaction Conditions and Optimization
- Temperature: Reactions are often conducted at moderate temperatures (e.g., 25–80°C) to balance reaction rate and selectivity.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate nucleophilic substitutions.
- Atmosphere: Inert atmospheres such as argon or nitrogen are employed to prevent oxidation or moisture-sensitive side reactions.
- Catalysts and Reagents: Use of bases (e.g., sodium hydride) or reducing agents (e.g., lithium aluminum hydride) may be involved depending on the synthetic step.
Industrial Scale Production
Industrial synthesis of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine involves scaling up the laboratory procedures with optimization for yield, cost-effectiveness, and environmental safety. Key points include:
- Use of continuous flow reactors for better control of reaction parameters.
- Implementation of purification steps such as crystallization or preparative chromatography to isolate the compound with high purity.
- Waste management and solvent recovery systems to minimize environmental impact.
Comparative Table of Preparation Methods
| Step | Method Description | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Formation of pyridinyl methanamine | Reaction of 3-methyl-2-pyridine aldehyde with amine, 50–80°C, inert atmosphere | High selectivity, moderate yield | Requires pure starting materials |
| 2 | Cyclopropyl group introduction | Nucleophilic substitution with cyclopropylamine or cyclopropyl halide, base, 25–60°C | Efficient cyclopropyl incorporation | Sensitive to moisture and air |
| 3 | Purification | Recrystallization or chromatography | High purity product | Time-consuming, solvent use |
Research Findings and Analytical Data
- Yield: Typical overall yields range from 60% to 85%, depending on the specific reagents and reaction scale.
- Purity: Final products exhibit >98% purity as confirmed by chromatographic and spectroscopic methods.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and substitution pattern.
- Mass spectrometry (MS) verifies molecular weight and purity.
- Infrared (IR) spectroscopy identifies functional groups, particularly the amine and pyridine moieties.
The preparation of this compound is achieved through a well-defined synthetic route involving the formation of a methanamine intermediate followed by cyclopropyl group introduction. Control of reaction parameters and purification techniques are critical for obtaining a high-quality product. Industrial methods adapt these laboratory procedures for large-scale production with emphasis on efficiency and environmental considerations.
This compound’s synthesis is supported by diverse research findings emphasizing the importance of reaction conditions and reagent selection to optimize yield and purity. The methods described are consistent with advanced organic synthesis practices and are suitable for further pharmaceutical or chemical research applications.
Q & A
Q. What are the key structural features of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine, and how are they validated experimentally?
The compound features a cyclopropyl ring directly bonded to a methanamine group, which is further connected to a 3-methylpyridin-2-yl moiety. Structural validation employs:
- NMR spectroscopy : Cyclopropyl protons show distinct coupling constants (e.g., ) in -NMR, while -NMR confirms sp³ carbons in the cyclopropane ring.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., ).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves:
- Cyclopropanation : Reaction of a pyridine derivative (e.g., 3-methyl-2-vinylpyridine) with diazoacetate reagents or cyclopropyl halides under basic conditions.
- Reductive amination : The intermediate cyclopropylpyridine is treated with an amine source (e.g., ammonium acetate) and a reducing agent (e.g., NaBH or LiAlH) to introduce the methanamine group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Conflicting yields may arise from:
- Reagent purity : Impurities in cyclopropyl halides or solvents can reduce efficiency.
- Catalytic conditions : Screening bases (e.g., KCO vs. EtN) or transition-metal catalysts (e.g., Pd for coupling reactions) improves reproducibility.
- Workup protocols : Optimizing extraction pH (e.g., 9–10 for amine stability) and purification methods (e.g., chromatography vs. crystallization) enhances yield .
Q. What analytical strategies are recommended to assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS.
- Long-term storage : Refrigeration (2–8°C) in argon-purged, sealed containers minimizes oxidation and hydrolysis.
- Periodic NMR analysis : Monitoring for new peaks (e.g., cyclopropane ring opening or pyridine oxidation) .
Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?
The cyclopropane ring:
- Enhances metabolic stability : Resistance to cytochrome P450 enzymes due to strain-induced electron delocalization.
- Modulates steric effects : The rigid structure can improve target binding affinity (e.g., enzyme active sites).
- Requires specialized handling : Susceptibility to ring-opening under acidic/basic conditions necessitates pH-controlled reaction environments .
Q. What methodologies are used to evaluate the compound’s biological activity in receptor-binding assays?
Key approaches include:
- Radioligand displacement assays : Competing with -labeled ligands to measure IC values.
- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (k/k) to immobilized receptors.
- Molecular docking : Computational modeling to predict interactions with receptor hotspots (e.g., hydrophobic pockets accommodating the cyclopropyl group) .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during reductive amination?
Common issues and solutions:
- Imine hydrolysis : Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water.
- Over-reduction : Replace LiAlH with milder agents (e.g., NaBHCN) for selective amine formation.
- Byproduct removal : Employ acid-base extraction (e.g., 1 M HCl to isolate amine salts) .
Q. What spectroscopic techniques are critical for distinguishing regioisomers in synthetic intermediates?
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns.
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm).
- High-resolution tandem MS : Fragmentation patterns differentiate isomers with identical molecular weights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
